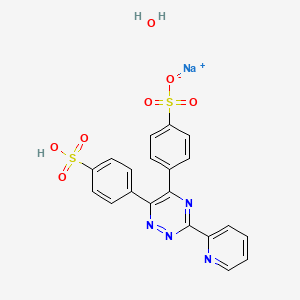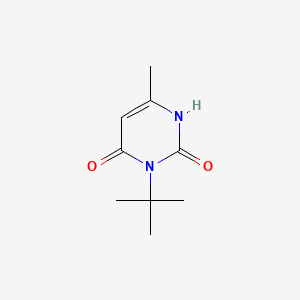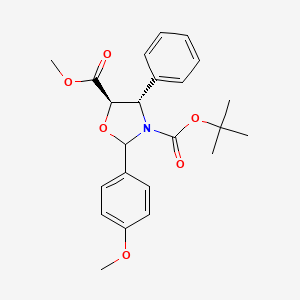
4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene, tech-95, is a complex organic compound characterized by its azobenzene core and various functional groups, including nitro, ethyl, and trimethoxysilylcarbamato groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by azo coupling reactions. The nitration step introduces the nitro group, while the subsequent reactions incorporate the ethyl and trimethoxysilylcarbamato groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitro group can produce aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethoxysilylcarbamato group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a catalyst.
Major Products Formed:
Nitroso derivatives from oxidation.
Aniline derivatives from reduction.
Various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene can be used as a fluorescent probe or a labeling agent due to its photophysical properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its reactivity and functional groups make it suitable for designing bioactive compounds.
Industry: The compound's properties are exploited in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-Nitro-4'(N-ethyl-N-trimethoxysilylcarbamato)aminoazobenzene exerts its effects depends on its specific application. For example, in fluorescent labeling, the compound absorbs light at a specific wavelength and emits fluorescence, which can be detected and quantified. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Nitroaniline
4-Aminoazobenzene
4-Nitrobenzene
Properties
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-(3-trimethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O7Si/c1-5-27(16-17-35-23(29)24-15-6-18-36(32-2,33-3)34-4)21-11-7-19(8-12-21)25-26-20-9-13-22(14-10-20)28(30)31/h7-14H,5-6,15-18H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQRDFSMYPZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)NCCC[Si](OC)(OC)OC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801039418 |
Source


|
| Record name | Carbamic acid, [3-(trimethoxysilyl)propyl]-, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801039418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675129-70-1 |
Source


|
| Record name | Carbamic acid, [3-(trimethoxysilyl)propyl]-, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801039418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)










![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6593653.png)
